1-[6-(3-Chlorophenoxy)hexyl]imidazole
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Overview
Description
1-[6-(3-Chlorophenoxy)hexyl]imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a 3-chlorophenoxy group attached to a hexyl chain, which is further linked to an imidazole ring. The presence of the chlorophenoxy group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 1-[6-(3-Chlorophenoxy)hexyl]imidazole typically involves the following steps:
Formation of the Chlorophenoxyhexyl Intermediate: The initial step involves the reaction of 3-chlorophenol with 1,6-dibromohexane in the presence of a base such as potassium carbonate. This reaction forms 6-(3-chlorophenoxy)hexyl bromide.
Nucleophilic Substitution: The 6-(3-chlorophenoxy)hexyl bromide is then reacted with imidazole in the presence of a suitable solvent like dimethylformamide (DMF). The imidazole acts as a nucleophile, displacing the bromide ion and forming this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[6-(3-Chlorophenoxy)hexyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring. Common reagents include halogens and nitro compounds.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
1-[6-(3-Chlorophenoxy)hexyl]imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Mechanism of Action
The mechanism of action of 1-[6-(3-Chlorophenoxy)hexyl]imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities and cellular processes. The chlorophenoxy group may enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate various biochemical pathways .
Comparison with Similar Compounds
1-[6-(3-Chlorophenoxy)hexyl]imidazole can be compared with other imidazole derivatives such as:
1-[6-(4-Chlorophenoxy)hexyl]imidazole: Similar structure but with the chlorine atom at the 4-position, which may alter its chemical and biological properties.
1-[6-(2-Chlorophenoxy)hexyl]imidazole:
1-[6-(3-Methoxyphenoxy)hexyl]imidazole: Methoxy group instead of chlorine, which can significantly change its chemical behavior and biological activity.
These comparisons highlight the importance of the position and nature of substituents on the phenoxy group in determining the compound’s properties and applications.
Properties
IUPAC Name |
1-[6-(3-chlorophenoxy)hexyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O/c16-14-6-5-7-15(12-14)19-11-4-2-1-3-9-18-10-8-17-13-18/h5-8,10,12-13H,1-4,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBUDXWHWHJVRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCCCCCN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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